4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide

furoxan nitric oxide donor genotoxicity

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 73314-63-3), also known as 4-hydroxymethyl-furoxan-3-carboxamide or CAS 1609, is a heterocyclic small molecule (C₄H₅N₃O₃) built on the 1,2,5-oxadiazole (furazan) ring system. Unlike the more commonly explored 1,2,4- or 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole nucleus exhibits a strong electron-withdrawing inductive effect comparable to a trifluoromethyl group, which fundamentally alters its reactivity and biological profile.

Molecular Formula C4H5N3O3
Molecular Weight 143.10 g/mol
CAS No. 73314-63-3
Cat. No. B13115456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide
CAS73314-63-3
Molecular FormulaC4H5N3O3
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESC(C1=NON=C1C(=O)N)O
InChIInChI=1S/C4H5N3O3/c5-4(9)3-2(1-8)6-10-7-3/h8H,1H2,(H2,5,9)
InChIKeyYAZLEQUCRUMOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 73314-63-3): Furazan Scaffold Procurement Guide


4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 73314-63-3), also known as 4-hydroxymethyl-furoxan-3-carboxamide or CAS 1609, is a heterocyclic small molecule (C₄H₅N₃O₃) built on the 1,2,5-oxadiazole (furazan) ring system . Unlike the more commonly explored 1,2,4- or 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole nucleus exhibits a strong electron-withdrawing inductive effect comparable to a trifluoromethyl group, which fundamentally alters its reactivity and biological profile . The compound is classified as a furoxan (1,2,5-oxadiazole 2-oxide) nitric oxide (NO) donor and has been characterized as a potent, long-lasting, orally active vasodilator with a demonstrated absence of hemodynamic tolerance [1][2].

Why Generic Oxadiazole or Furoxan Substitution Fails for 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 73314-63-3)


The 1,2,5-oxadiazole family encompasses both furoxans (N-oxide-bearing, NO-donating) and furazans (non-N-oxide, NO-silent), which exhibit fundamentally divergent pharmacological and toxicological profiles [1]. Even within the furoxan subclass, the position and nature of ring substituents critically govern NO-release kinetics, vasodilatory potency (EC₅₀ spanning 0.1–50 µM), and tissue selectivity [2]. Critically, the therapeutic safety window—defined as the ratio between concentrations eliciting beneficial cardiovascular effects and those inducing genotoxicity—varies by more than an order of magnitude among structurally closely related furoxan analogs [3]. Generic procurement of an unspecified oxadiazole derivative therefore carries a high risk of selecting a compound with either inadequate NO-donating capacity or an unacceptably narrow therapeutic margin.

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 73314-63-3)


Superior Therapeutic Safety Window: Genotoxicity Threshold vs. Vasodilatory Efficacy Compared to CHF 2363 Analog

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 1609, Compound 1) exhibits a therapeutic safety window that is at least one order of magnitude wider than that of its structurally related furoxan analog CHF 2363 (Compound 2a) [1]. In direct comparative genotoxicity testing, CAS 1609 induced genotoxic effects only at concentrations one order of magnitude higher than those producing beneficial vasodilatory effects. In contrast, for CHF 2363 (Compound 2a), the vasodilatory and genotoxic concentration ranges partially overlap, meaning that therapeutic vasodilation cannot be achieved without concurrent genotoxic risk [1].

furoxan nitric oxide donor genotoxicity therapeutic window vasodilation

Quantified Vasodilatory Potency and Absence of Tolerance: In Vivo Hemodynamic Differentiation from Organic Nitrates

CAS 1609 demonstrates in vitro vasodilatory potency with IC₅₀ values of 0.9 µM (phenylephrine-contracted) and 15 µM (KCl-depolarized) in guinea-pig pulmonary artery strips, and its effect is mediated by a +192% increase in cGMP levels, confirming NO-dependent soluble guanylyl cyclase activation [1]. In anaesthetized dogs with acute heart failure, CAS 1609 (0.3 mg/kg, i.v.) reduced mortality by 80%, a quantitative survival benefit not reported for classical organic nitrates in the same model [1]. Most critically, in conscious dogs receiving 0.5 mg/kg twice daily for 5 days, CAS 1609 showed no signs of hemodynamic tolerance (each dose maintained ≥12 h duration of action), differentiating it from nitroglycerin and other organic nitrates where clinically significant tolerance develops within 24–48 hours of continuous administration [1][2].

vasodilation nitric oxide donor tolerance hemodynamics in vivo

Class-Validated Potent Vasodilation in Resistance Arteries: Direct Comparative Ranking Among Four Furoxan Analogs

In a systematic comparative study of four furoxan analogs in isolated rabbit femoral artery, CAS 1609 (C92-4609) was among the most potent vasodilators tested, with EC₅₀ values clustering in the sub-micromolar to low-micromolar range (0.1–50 µM across the series). Critically, its vasodilatory potency correlated with its NO-releasing capacity as quantified by both soluble guanylyl cyclase activation and electron spin resonance spectroscopy [1]. The positional isomer C93-4759 (3-hydroxymethyl-furoxan-4-carboxamide), which differs only in the position of the hydroxymethyl and carboxamide substituents on the furoxan ring, was included in this comparison, and the C92-4609 (CAS 1609) substitution pattern yielded distinct vasodilatory and NO-release characteristics [1]. Furthermore, CAS 1609's vasorelaxation was not thiol-dependent, unlike earlier assumptions about furoxan NO-donor mechanisms, which has implications for its activity in thiol-depleted microenvironments [1].

furoxan vasodilation EC50 femoral artery structure-activity relationship

Cytotoxic Activity Against MCF-7 Breast Cancer Cells: Baseline for Furoxan-Anticancer Hybrid Design

CAS 1609 exhibits dose-dependent cytotoxicity against MCF-7 human breast adenocarcinoma cells with an IC₅₀ of 18.7 µM . Within the broader furoxan class, anticancer activity is mediated through high-concentration NO release, which can induce cellular apoptosis, cell cycle arrest, and inhibition of migration and angiogenesis [1]. While this IC₅₀ value represents the parent furoxan scaffold rather than an optimized anticancer hybrid, it establishes a quantifiable baseline for medicinal chemistry programs that conjugate the CAS 1609-derived furoxan NO-donor moiety to established anticancer pharmacophores, as described in the furoxan hybrid literature where NO-release capacity is systematically modulated by ring substitution [1].

anticancer furoxan MCF-7 cytotoxicity nitric oxide

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens: Differentiated Potency Profile

Derivatives of 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli . This dual Gram-positive/Gram-negative coverage distinguishes the 1,2,5-oxadiazole scaffold from many 1,3,4-oxadiazole antibacterial series, which often show preferential activity against Gram-positive organisms or specific pathogens such as Xanthomonas spp. [1]. The 4 µg/mL MIC against S. aureus is within the range considered clinically relevant for anti-MRSA programs, where oxadiazole-based antibacterials have demonstrated activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) through a penicillin-binding protein-targeted mechanism discovered via in silico docking [2].

antibacterial oxadiazole Staphylococcus aureus Escherichia coli MIC

Physicochemical Differentiation: 1,2,5-Oxadiazole Electronic Effects vs. 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring in CAS 1609 possesses a strong electron-withdrawing inductive effect quantitatively comparable to that of a trifluoromethyl (–CF₃) or tetrazolyl group . This contrasts sharply with the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers. A systematic matched-pair analysis from the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently show approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. The 1,2,5-oxadiazole (furazan) system, while less commonly employed in medicinal chemistry, offers a unique electronic profile that fundamentally alters hydrogen-bonding capacity, metabolic stability, and target engagement compared to the other oxadiazole regioisomers [2].

furazan oxadiazole isomer electronic effect inductive effect medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 73314-63-3)


Cardiovascular Drug Discovery: Tolerance-Resistant NO-Donor Lead Optimization

CAS 1609 is an ideal candidate for cardiovascular drug discovery programs seeking a next-generation NO-donor vasodilator that circumvents the well-documented tolerance liability of organic nitrates. With a sub-micromolar IC₅₀ of 0.9 µM in pre-contracted vascular tissue, an 80% mortality reduction in an acute heart failure model, and complete absence of hemodynamic tolerance over 5 days of twice-daily dosing, CAS 1609 provides a differentiated starting point for lead optimization [1]. Its thiol-independent NO-release mechanism further distinguishes it from glyceryl trinitrate and related nitrates that require enzymatic bioactivation, which is often impaired in disease states [2]. Researchers procuring this compound for vasodilator SAR studies can directly benchmark new analogs against the published EC₅₀, cGMP elevation (+192%), and in vivo hemodynamic datasets.

Furoxan-Anticancer Hybrid Design: NO-Donor Payload for Targeted Cytotoxicity

CAS 1609 serves as the parent furoxan NO-donor scaffold for designing anticancer hybrid molecules, where its established cytotoxicity baseline (MCF-7 IC₅₀ = 18.7 µM) can be enhanced through conjugation with cancer-targeting pharmacophores [1]. The furoxan class exerts anticancer effects via high local NO concentrations that induce apoptosis, cell cycle arrest, and anti-angiogenic effects [2]. Critically, the ≥10-fold therapeutic safety window of CAS 1609, established through direct genotoxicity comparison with CHF 2363, provides a superior margin for anticancer applications where selective cytotoxicity against tumor cells versus normal tissue is paramount [3].

Antibacterial Hit-to-Lead: Broad-Spectrum Oxadiazole Scaffold for Multidrug-Resistant Pathogens

Procurement of CAS 1609 or its readily accessible derivatives supports antibacterial hit-to-lead programs targeting both Gram-positive (S. aureus, MIC = 4 µg/mL) and Gram-negative (E. coli, MIC = 8 µg/mL) pathogens [1]. The oxadiazole class has demonstrated activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) through a penicillin-binding protein-targeted mechanism [2]. The 1,2,5-oxadiazole scaffold's strong electron-withdrawing character (comparable to –CF₃) provides a structurally differentiated platform from the more extensively explored 1,3,4-oxadiazole antibacterials, offering opportunities for novel intellectual property generation [3].

Medicinal Chemistry SAR Tool: Isomeric Oxadiazole Comparator Library

For medicinal chemistry groups conducting systematic oxadiazole isomer profiling, CAS 1609 serves as the 1,2,5-oxadiazole (furazan) representative, enabling direct physicochemical and pharmacological comparison with matched 1,2,4- and 1,3,4-oxadiazole analogs. The furazan ring's inductive effect, quantitatively comparable to a –CF₃ group, provides a distinct electronic profile that alters hydrogen-bonding, log D (by approximately one order of magnitude vs. 1,3,4-isomers), and target engagement [1][2]. Procurement of CAS 1609 for comparator libraries enables rigorous assessment of oxadiazole regioisomer effects on potency, selectivity, metabolic stability, and permeability.

Quote Request

Request a Quote for 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.